molecular formula C17H21NO3 B2400233 N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide CAS No. 1396874-31-9

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide

Cat. No.: B2400233
CAS No.: 1396874-31-9
M. Wt: 287.359
InChI Key: HDUOKQICKZOGRI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a furan ring, a hydroxypropyl group, and a propylbenzamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide typically involves the reaction of 2-furanmethanol with 4-propylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group and propylbenzamide moiety differentiates it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-5-13-7-9-14(10-8-13)16(19)18-12-17(2,20)15-6-4-11-21-15/h4,6-11,20H,3,5,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOKQICKZOGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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